molecular formula C23H15Cl3O6 B12553974 Benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester CAS No. 143330-92-1

Benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester

Cat. No.: B12553974
CAS No.: 143330-92-1
M. Wt: 493.7 g/mol
InChI Key: DPJSVKACQDEORQ-UHFFFAOYSA-N
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Description

Benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester is a chemical compound known for its unique structure and properties. It is characterized by the presence of benzoic acid moieties and a trichloroethyl ester group, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester typically involves the esterification of benzoic acid derivatives with 2,2,2-trichloroethanol. The reaction is often catalyzed by dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the trichloroethyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester involves its interaction with molecular targets through its ester and benzoic acid groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 3,5-bis(benzoyloxy)-, ethyl ester
  • Benzoic acid, 3,5-bis(benzoyloxy)-, methyl ester
  • Benzoic acid, 3,5-bis(benzoyloxy)-, propyl ester

Uniqueness

What sets benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester apart from similar compounds is the presence of the trichloroethyl group, which imparts unique chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts.

Properties

CAS No.

143330-92-1

Molecular Formula

C23H15Cl3O6

Molecular Weight

493.7 g/mol

IUPAC Name

2,2,2-trichloroethyl 3,5-dibenzoyloxybenzoate

InChI

InChI=1S/C23H15Cl3O6/c24-23(25,26)14-30-20(27)17-11-18(31-21(28)15-7-3-1-4-8-15)13-19(12-17)32-22(29)16-9-5-2-6-10-16/h1-13H,14H2

InChI Key

DPJSVKACQDEORQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2)C(=O)OCC(Cl)(Cl)Cl)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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